molecular formula C8H5Cl2FO2 B1410053 2,6-Dichloro-4-fluorophenylacetic acid CAS No. 1803819-44-4

2,6-Dichloro-4-fluorophenylacetic acid

Cat. No. B1410053
CAS RN: 1803819-44-4
M. Wt: 223.02 g/mol
InChI Key: PYYJGBRXHSGOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-fluorophenylacetic acid (DCFPA) is a widely used compound in scientific research and laboratory experiments. It is a chlorofluorocarbon (CFC) acid that has a wide range of applications in various fields of research. DCFPA is a valuable reagent for organic synthesis and has been used in the production of pharmaceuticals, agrochemicals, and other industrial products. DCFPA is also used as a catalyst in the synthesis of polymers, and has been used in the synthesis of polymers-based materials.

Scientific Research Applications

Herbicide Toxicity and Environmental Impact

Research has shown that 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound closely related to 2,6-Dichloro-4-fluorophenylacetic acid, is widely used as a herbicide in agricultural and urban activities. Studies have focused on its toxicology and mutagenicity, revealing its potential environmental and health impacts. This research is particularly significant due to 2,4-D's widespread use and its ability to reach natural environments both directly and indirectly (Zuanazzi, Ghisi, & Oliveira, 2020).

Chemical Synthesis and Applications

The synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, a derivative of 2,6-dichloro-4-fluorophenylacetic acid, has been reported. This synthesis involved treating 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride and other reagents, yielding an overall yield of about 71% (Yan-feng, 2007).

Molecular Biology and Gene Expression Studies

2,4-Dichlorophenoxyacetic acid has been shown to induce cell transformation and affect gene expression in mammalian cells, including Syrian hamster embryo cells. This research contributes to understanding the mechanism of 2,4-D toxicity in mammalian cells and its potential risks to human health (Maire, Rast, Landkocz, & Vasseur, 2007).

Reactivity, Acidity, and Vibrational Spectra Analysis

A comparative study on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including 2,6-dichloro-4-fluorophenylacetic acid, has been conducted. This study utilized various descriptors such as Fukui functions, local softness, and electrophilicity to understand the structural and chemical properties of these molecules (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).

Chromatographic Selectivity and Pharmaceutical Applications

The chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers, which is structurally similar to 2,6-dichloro-4-fluorophenylacetic acid, highlights the significance of controlling positional isomers in the synthesis of pharmaceuticals. This research is crucial for ensuring the purity and efficacy of drugs (Chasse, Wenslow, & Bereznitski, 2007).

properties

IUPAC Name

2-(2,6-dichloro-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYJGBRXHSGOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-fluorophenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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